REACTION_CXSMILES
|
CO.[H-].[Na+].[C:5]([O:12][CH3:13])(=[O:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8].Br[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[C:17]=1[CH2:25]Br>CCOCC>[CH3:10][O:9][C:7]([C:6]1([C:5]([O:12][CH3:13])=[O:11])[CH2:25][C:17]2[C:16](=[CH:21][CH:20]=[CH:19][C:18]=2[N+:22]([O-:24])=[O:23])[CH2:15]1)=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C(=CC=C1)[N+](=O)[O-])CBr
|
Type
|
CUSTOM
|
Details
|
the nearly clear and colorless solution was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
giving a slightly cloudy colorless solution
|
Type
|
ADDITION
|
Details
|
To this was rapidly added
|
Type
|
CUSTOM
|
Details
|
immediate gave a precipitate
|
Type
|
CUSTOM
|
Details
|
This was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica (20%-100% CH2Cl2 in hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.93 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |